molecular formula C24H21NO4 B4143820 Biphenyl-4-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Biphenyl-4-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4143820
M. Wt: 387.4 g/mol
InChI Key: CRIMGQWLDCIEOU-UHFFFAOYSA-N
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Description

4-Biphenylyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a complex organic compound that features a biphenyl group, a methoxyphenyl group, and a pyrrolidinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where methoxybenzene is treated with a suitable electrophile .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step of the synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Biphenylyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Biphenyl-4-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Biphenylyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a variety of reactions and applications that may not be possible with similar compounds .

Properties

IUPAC Name

(4-phenylphenyl) 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-28-22-9-5-8-20(15-22)25-16-19(14-23(25)26)24(27)29-21-12-10-18(11-13-21)17-6-3-2-4-7-17/h2-13,15,19H,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIMGQWLDCIEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Biphenyl-4-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
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Reactant of Route 6
Biphenyl-4-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

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